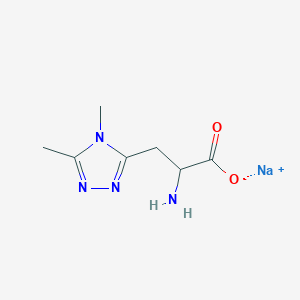
N-(3-acetylphenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide, commonly referred to as EHT 1864, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of the Rho Guanine Nucleotide Exchange Factor Trio, which is involved in the regulation of cell migration and invasion. The purpose of
作用机制
EHT 1864 inhibits the activity of the Rho Guanine Nucleotide Exchange Factor Trio by binding to its DH-PH domain, which is responsible for activating the Rho family of GTPases. This binding prevents Trio from activating Rho GTPases, which are involved in the regulation of cell migration and invasion.
Biochemical and physiological effects:
EHT 1864 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of Trio, this compound has been shown to decrease the expression of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. EHT 1864 has also been shown to decrease the phosphorylation of focal adhesion kinase, which is involved in the regulation of cell adhesion and migration.
实验室实验的优点和局限性
One of the main advantages of using EHT 1864 in lab experiments is its specificity for Trio. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of Trio in cell migration and invasion. However, one limitation of EHT 1864 is its solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
未来方向
There are several future directions for the use of EHT 1864 in scientific research. One potential application is in the study of cancer metastasis, where EHT 1864 has shown promise as a potential therapeutic agent. Another potential application is in the study of the role of Trio in the development of neurological disorders, such as autism and schizophrenia. Additionally, further research is needed to optimize the synthesis and formulation of EHT 1864 to improve its solubility and bioavailability.
合成方法
EHT 1864 is synthesized using a multi-step process that involves the reaction of 3-acetylphenylboronic acid with 5-bromo-2-methoxybenzenesulfonyl chloride to form an intermediate compound. This intermediate is then reacted with 1-ethyl-1H-tetrazole-5-carboxylic acid to produce the final product, EHT 1864. The synthesis of EHT 1864 is a complex process that requires expertise in organic chemistry.
科学研究应用
EHT 1864 has been used extensively in scientific research to study the role of the Rho Guanine Nucleotide Exchange Factor Trio in cell migration and invasion. This compound has been shown to inhibit the activity of Trio in vitro and in vivo, leading to a decrease in cell migration and invasion. EHT 1864 has also been used to study the role of Trio in cancer metastasis and has shown promise as a potential therapeutic agent for the treatment of metastatic cancer.
属性
IUPAC Name |
N-(3-acetylphenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-4-23-18(19-21-22-23)14-8-9-16(27-3)17(11-14)28(25,26)20-15-7-5-6-13(10-15)12(2)24/h5-11,20H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTASZQYOZUBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1-Methylindol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2760594.png)


![[4-ethyl-2-morpholino-6-oxo-1(6H)-pyrimidinyl]methyl cyanide](/img/structure/B2760597.png)



![(E)-2-Cyano-3-[3-(dimethylsulfamoyl)phenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2760604.png)
![N-(4-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2760605.png)

![4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2760608.png)


